(1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride
Description
Historical Development and Discovery
The synthesis of (1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride emerged during the early 2010s, coinciding with advancements in piperidine chemistry aimed at optimizing central nervous system (CNS) drug candidates. Piperidine scaffolds had already been established as privileged structures in medicinal chemistry due to their conformational flexibility and ability to interact with diverse biological targets. The introduction of the 4-methylbenzyl group was motivated by efforts to enhance blood-brain barrier permeability, a critical factor in CNS drug design. Early synthetic routes involved reductive amination of 4-methylbenzyl chloride with piperidine derivatives, followed by methanamine functionalization and hydrochloride salt formation.
The compound’s first documented appearance in scholarly literature occurred in patent applications related to serotonin receptor modulators, reflecting its potential as a biased agonist for G protein-coupled receptors (GPCRs). By 2019, derivatives of this scaffold were being systematically evaluated for their ability to preferentially activate specific signaling pathways, such as ERK1/2 phosphorylation over β-arrestin recruitment, a property linked to reduced side effects in psychiatric therapeutics.
Significance in Pharmaceutical Research
This compound occupies a unique niche in pharmaceutical research due to its dual role as a synthetic intermediate and a lead compound. Key areas of significance include:
Molecular Target Exploration
The compound’s structure allows for selective interactions with serotonin (5-HT1A) and dopamine receptors, making it a valuable tool for studying neurotransmitter systems. Its methanamine moiety facilitates hydrogen bonding with aspartate residues in GPCR binding pockets, while the 4-methylbenzyl group contributes to hydrophobic interactions.
Scaffold for Drug Optimization
Researchers have leveraged this scaffold to develop analogs with improved pharmacokinetic profiles. For example, substituting the benzyl ring’s methyl group with halogens or electron-withdrawing groups has been shown to modulate receptor affinity and metabolic stability.
Table 1: Comparative Analysis of Piperidine-Based Compounds in Receptor Targeting
Place in Piperidine-Derived Pharmacology
Piperidine derivatives are renowned for their adaptability in drug design, and this compound exemplifies three key pharmacological trends:
Conformational Restriction
The rigid piperidine ring reduces entropy penalties during receptor binding, enhancing affinity compared to flexible aliphatic amines. Nuclear magnetic resonance (NMR) studies of the compound reveal a chair conformation that optimally positions the 4-methylbenzyl group for interaction with hydrophobic receptor subpockets.
Evolution of Research Interest and Scholarly Attention
Research interest in this compound has evolved through three distinct phases:
Synthetic Accessibility (2010–2015) : Early publications focused on optimizing synthetic yields, with particular attention to minimizing diastereomers during reductive amination steps.
Mechanistic Exploration (2016–2020) : Advances in molecular modeling enabled precise mapping of its interactions with 5-HT1A receptors. Biased agonism studies revealed a 12-fold preference for Gαi/o coupling over β-arrestin recruitment, suggesting reduced tachyphylaxis risk.
Translational Applications (2021–Present) : Current research integrates this scaffold into multifunctional ligands targeting dual serotonin-dopamine pathways, reflecting the growing emphasis on polypharmacology in treating complex disorders like depression and Parkinson’s disease.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-2-4-14(5-3-12)11-16-8-6-13(10-15)7-9-16;/h2-5,13H,6-11,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOFEADYXQABCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride involves several steps. One common method includes the reaction of 4-methylbenzyl chloride with piperidine to form 1-(4-methylbenzyl)piperidine. This intermediate is then reacted with formaldehyde and hydrogen chloride to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
(1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
(1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, primarily affecting the release of neurotransmitters such as dopamine and norepinephrine . This interaction occurs through the binding of the compound to monoamine transporters, leading to the release of these neurotransmitters into the synaptic cleft .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
(1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride is a chemical compound that belongs to the piperidine class and has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₃ClN₂
- Molecular Weight : Approximately 254.80 g/mol
- Structure : The compound features a piperidine ring substituted with a 4-methylbenzyl group and a methanamine moiety, which contributes to its unique biological properties.
The primary mechanism of action for this compound is its role as a monoamine releasing agent . It primarily influences the release of neurotransmitters such as dopamine and norepinephrine, which are critical in various neurological functions. This mechanism positions the compound as a candidate for research into treatments for disorders related to these neurotransmitters, such as depression and anxiety disorders.
Neurotransmitter Release
Research indicates that this compound can modulate neurotransmitter levels, particularly by enhancing the release of dopamine. This effect is significant in the context of developing treatments for neurodegenerative diseases and mood disorders. The compound's selective binding to serotonin receptors has also been noted, which could further elucidate its potential therapeutic applications .
Antimicrobial Properties
Preliminary studies have shown that derivatives of piperidine, including this compound, exhibit antibacterial activity against various pathogens. For instance, compounds structurally related to this compound have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Research Applications
The compound is utilized in various scientific fields:
- Medicinal Chemistry : Explored for potential therapeutic properties, particularly in drug development targeting neurological disorders.
- Biological Research : Used to investigate the cellular processes influenced by piperidine derivatives.
- Chemical Synthesis : Acts as a building block for synthesizing more complex molecules.
Study on Neurotransmitter Dynamics
A study published in the Journal of Medicinal Chemistry examined the effects of piperidine derivatives on neurotransmitter dynamics. It was found that compounds similar to this compound significantly increased dopamine release in vitro, suggesting potential applications in treating conditions characterized by dopaminergic dysfunctions .
Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial properties, various piperidine derivatives were screened against bacterial strains. The findings indicated that certain modifications to the piperidine structure enhanced antibacterial efficacy, with some compounds achieving minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against resistant strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| (1-(2-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride | Similar piperidine structure but different substituents | Exhibits distinct receptor binding profiles |
| N-Benzyl-piperidin-2-ylmethanamine | Benzyl group instead of 4-methylbenzyl | Potentially different pharmacological profiles |
| N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride | Additional methylbenzyl groups | Enhanced biological activity due to increased lipophilicity |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
